molecular formula C15H20N2O3 B2991359 N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide CAS No. 2034513-85-2

N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide

Cat. No. B2991359
CAS RN: 2034513-85-2
M. Wt: 276.336
InChI Key: BNNXJHLWPWOXDF-UHFFFAOYSA-N
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Description

Dibenzo[b,f][1,4]oxazepine is a tricyclic compound that is of particular interest because it is found in many physiologically active compounds . Tetrahydrofuran is a commonly used solvent in organic chemistry, with the 2-position often functionalized .


Synthesis Analysis

Dibenzo[b,f][1,4]oxazepine derivatives can be synthesized through various methods, including cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Tetrahydrofuran derivatives can be synthesized from γ-hydroxy alkenes and aryl bromides .


Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepine includes a seven-membered ring with two nitrogen and oxygen atoms . Tetrahydrofuran is a five-membered ring with one oxygen atom .


Chemical Reactions Analysis

Dibenzo[b,f][1,4]oxazepine derivatives can undergo various chemical reactions, including copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f][1,4]oxazepine include a molecular weight of 195.2167 .

Scientific Research Applications

Synthesis and Structural Analysis

A series of benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized, showcasing the versatility of related compounds in generating structurally diverse heterocycles. The synthesis process involved N-alkylation, yielding compounds with potential applications in materials science due to their nonlinear optical (NLO) properties. The study highlights the compounds' synthesis, spectroscopic, X-ray diffraction, and DFT studies, providing insights into their structural and electronic properties (Almansour et al., 2016).

Pharmacological Applications

Research on tetrahydrodibenzo[b,f]furo[2,3-d]oxepine derivatives has demonstrated the potential pharmacological applications of compounds structurally related to N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide. One study described novel synthesis approaches for tetrahydrodibenzo[b,f]furo[2,3-d]oxepine derivatives, which could serve as potential anxiolytic agents, indicating the relevance of such compounds in developing new therapeutic agents (Trabanco et al., 2005).

Antimicrobial Activity

Compounds bearing structural similarities or functionalities with N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide have shown promising antimicrobial properties. A study synthesized a series of highly functionalized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, demonstrating significant antimicrobial activities against various bacterial and fungal strains. This research underscores the potential of such compounds in developing new antimicrobial agents (Babu et al., 2012).

Material Science and NLO Properties

The exploration of novel benzimidazole fused-1,4-oxazepines for their NLO properties suggests the application of related compounds in material science, particularly in the development of materials with unique optical properties. Such studies provide a foundation for the use of these compounds in creating advanced materials for optical applications (Almansour et al., 2016).

Mechanism of Action

The mechanism of action of dibenzo[b,f][1,4]oxazepine derivatives can vary depending on the specific derivative and its pharmacological activity .

Future Directions

The synthesis of dibenzo[b,f][1,4]oxazepine and tetrahydrofuran derivatives is a topic of ongoing research, with potential applications in medicinal chemistry . Future directions may include the development of more efficient synthesis methods and the exploration of new pharmacological activities.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(16-10-13-5-3-8-19-13)17-7-9-20-14-6-2-1-4-12(14)11-17/h1-2,4,6,13H,3,5,7-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNXJHLWPWOXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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